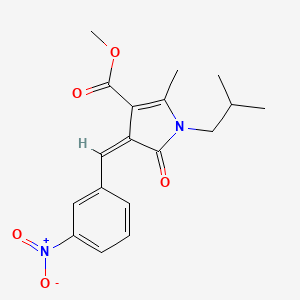![molecular formula C21H22N2O4 B4720492 N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4720492.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as A-84, is a compound that has been studied for its potential use in scientific research. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various studies. In
Mecanismo De Acción
The exact mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various physiological processes such as learning and memory. Antagonists of the NMDA receptor have been shown to have neuroprotective effects and are being studied for their potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the extracellular signal-regulated kinase (ERK) pathway. BDNF is a protein that is involved in the growth and survival of neurons. The ERK pathway is involved in various physiological processes such as cell proliferation and differentiation. N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments. It has high solubility in water and can be easily administered to animals. It has also been found to have low toxicity and does not have any significant side effects. However, N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has some limitations for lab experiments. It has a short half-life and needs to be administered frequently to maintain its effects. It also has poor bioavailability and does not cross the blood-brain barrier easily.
Direcciones Futuras
There are several future directions for the study of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide. It can be studied further for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It can also be studied for its potential use in treating depression and anxiety disorders. Further research can be done to understand the exact mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide and to improve its bioavailability. N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide can also be studied for its potential use in combination with other drugs to enhance its effects. Overall, N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has shown promising results in various studies and has the potential to be a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential use in various scientific research applications. It has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(16-10-11-17(25-3)18(12-16)26-4)22-21(24)19-14(2)27-23-20(19)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLTZYWWMPZDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4720413.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4720419.png)
![phenyl 2-{[4-(benzylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4720429.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4720445.png)
![6-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4720452.png)


![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4720473.png)
![2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinoxaline 5,11-dioxide](/img/structure/B4720475.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4720488.png)
![4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
![5-(4-bromophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4720510.png)
![1-(allylthio)-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4720512.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4720514.png)